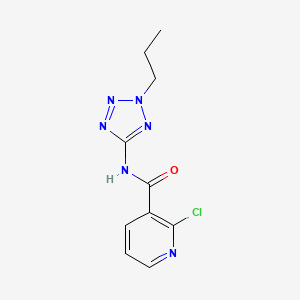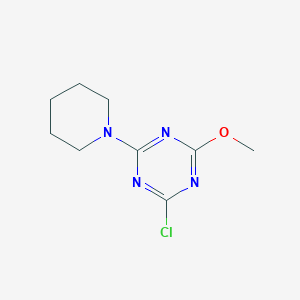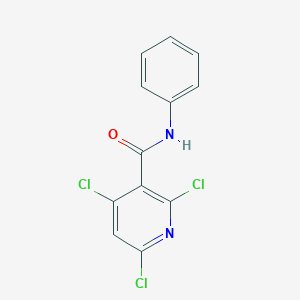![molecular formula C14H20N6O7 B11506475 2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11506475.png)
2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a morpholine ring, a nitro group, and a triazolone core
Vorbereitungsmethoden
The synthesis of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common synthetic route includes the reaction of morpholine with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the triazolone core. The nitro group is introduced through nitration reactions using nitric acid under controlled conditions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include reduced amines and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, altering the activity of target proteins. The morpholine rings may enhance the compound’s binding affinity to its targets, facilitating its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with similar compounds such as:
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar in structure but may have different substituents on the morpholine rings.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains a morpholine ring and an oxoethoxy group but lacks the triazolone core.
3-(4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: Features a morpholine ring and a trifluoromethyl group, differing in its overall structure and functional groups.
The uniqueness of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of a nitro group, morpholine rings, and a triazolone core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N6O7 |
|---|---|
Molekulargewicht |
384.34 g/mol |
IUPAC-Name |
2,4-bis(2-morpholin-4-yl-2-oxoethyl)-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H20N6O7/c21-11(16-1-5-26-6-2-16)9-18-13(20(24)25)15-19(14(18)23)10-12(22)17-3-7-27-8-4-17/h1-10H2 |
InChI-Schlüssel |
GTGOZINKHLGLFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CN2C(=NN(C2=O)CC(=O)N3CCOCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)




![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
![4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11506455.png)
![3-[(4-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11506456.png)
![N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11506458.png)
![8-chloro-1,3-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506464.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)
